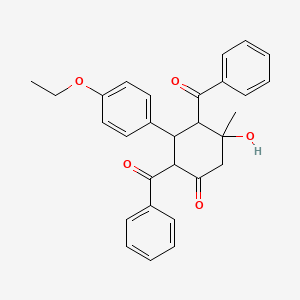
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one is a complex organic compound with the molecular formula C29H28O5 and a molecular weight of 456.52962 This compound is characterized by its unique structure, which includes benzoyl groups, an ethoxyphenyl group, and a hydroxy-methylcyclohexanone core
Méthodes De Préparation
The synthesis of 2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexanone core: This step involves the reaction of appropriate starting materials under controlled conditions to form the cyclohexanone ring.
Introduction of benzoyl groups: Benzoylation reactions are carried out using benzoyl chloride in the presence of a base such as pyridine.
Addition of the ethoxyphenyl group: This step involves the reaction of the intermediate with 4-ethoxyphenylboronic acid under Suzuki coupling conditions.
Hydroxylation and methylation: The final steps involve hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the desired positions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzoyl group.
Coupling Reactions: The ethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted cyclohexanones, alcohols, and ketones.
Applications De Recherche Scientifique
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Mécanisme D'action
The mechanism of action of 2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzoyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one can be compared with similar compounds such as:
2,4-Dibenzoyl-3-(4-methoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-ethylcyclohexan-1-one: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-2-one: This compound has the hydroxy and methyl groups at different positions, which can alter its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
5109-04-6 |
|---|---|
Formule moléculaire |
C29H28O5 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2,4-dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C29H28O5/c1-3-34-22-16-14-19(15-17-22)24-25(27(31)20-10-6-4-7-11-20)23(30)18-29(2,33)26(24)28(32)21-12-8-5-9-13-21/h4-17,24-26,33H,3,18H2,1-2H3 |
Clé InChI |
PUPGGCCQMHAVGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C3=CC=CC=C3)(C)O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)
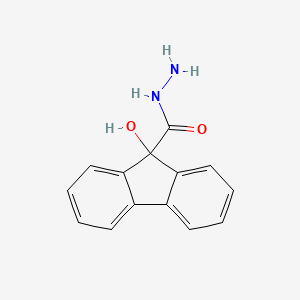
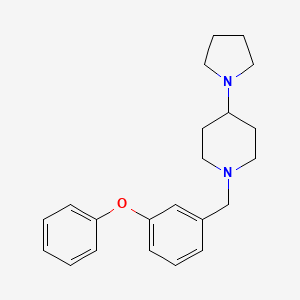
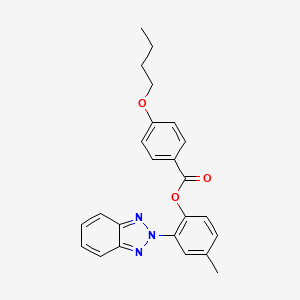
![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886293.png)

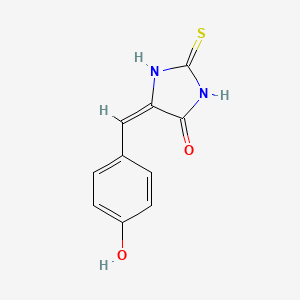
![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)
